molecular formula C18H16N2O4S B2439358 N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 556033-22-8

N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2439358
CAS RN: 556033-22-8
M. Wt: 356.4
InChI Key: GIHJDXZOTFCEJK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as IND-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

The structural intricacies of benzothiazole derivatives, including those similar to N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, have been a subject of considerable interest. These compounds are synthesized through reactions involving various heterocyclic rings to enhance their stability and efficacy. For instance, the study by Stec et al. (2011) explored structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the metabolic stability improvements through heterocyclic analogues (Stec et al., 2011). Similarly, Duran and Canbaz (2013) determined the acidity constants (pKa) of newly synthesized acetamide derivatives, providing insights into their chemical behavior and potential as drug precursors (Duran & Canbaz, 2013).

Antitumor and Anticancer Activities

The potential antitumor and anticancer activities of benzothiazole derivatives have been extensively studied. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Furthermore, Nath et al. (2021) investigated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant evaluation, also implying their broader pharmacological applications (Nath et al., 2021).

Analgesic Activity

The analgesic properties of acetamide derivatives were explored by Kaplancıklı et al. (2012), who synthesized and tested various compounds for their effectiveness against nociceptive stimuli, providing a foundation for developing new analgesic drugs (Kaplancıklı et al., 2012).

Anti-inflammatory Activity

Research by Sunder and Maleraju (2013) synthesized acetamide derivatives exhibiting significant anti-inflammatory activity, suggesting the potential of benzothiazole derivatives in treating inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-17(19-14-9-8-12-4-3-5-13(12)10-14)11-20-18(22)15-6-1-2-7-16(15)25(20,23)24/h1-2,6-10H,3-5,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHJDXZOTFCEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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